Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy-
Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy-
Brand Name:
Vulcanchem
CAS No.:
84283-09-0
VCID:
VC1961282
InChI:
InChI=1S/C22H22N6O3/c23-20-19-21(25-12-24-20)28(18-10-16(30)17(11-29)31-18)22(27-19)26-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16-18,29-30H,10-11H2,(H,26,27)(H2,23,24,25)/t16-,17+,18+/m0/s1
SMILES:
C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)N)CO)O
Molecular Formula:
C22H22N6O3
Molecular Weight:
418.4 g/mol
Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy-
CAS No.: 84283-09-0
Cat. No.: VC1961282
Molecular Formula: C22H22N6O3
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84283-09-0 |
|---|---|
| Molecular Formula | C22H22N6O3 |
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | (2R,3S,5R)-5-[6-amino-8-(4-phenylanilino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
| Standard InChI | InChI=1S/C22H22N6O3/c23-20-19-21(25-12-24-20)28(18-10-16(30)17(11-29)31-18)22(27-19)26-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16-18,29-30H,10-11H2,(H,26,27)(H2,23,24,25)/t16-,17+,18+/m0/s1 |
| Standard InChI Key | ZMDIPFGNSFFLHV-RCCFBDPRSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)N)CO)O |
| SMILES | C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)N)CO)O |
| Canonical SMILES | C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)N)CO)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator